molecular formula C8H6ClIO2 B7975288 5-Chloro-3-iodo-2-methyl-benzoic acid

5-Chloro-3-iodo-2-methyl-benzoic acid

Cat. No.: B7975288
M. Wt: 296.49 g/mol
InChI Key: JVDRDJGARBNRQI-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoic Acids as Chemical Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a benzoic acid scaffold imparts unique properties that are highly valued in medicinal chemistry and materials science. google.com Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. google.com A key aspect of their utility lies in the phenomenon of halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, forming stabilizing interactions with Lewis bases. This directional interaction is increasingly being exploited in rational drug design to enhance binding affinity and selectivity for protein targets. google.com

Strategic Importance of 5-Chloro-3-iodo-2-methyl-benzoic Acid within Aromatic Carboxylic Acid Chemistry

This compound is a polysubstituted aromatic carboxylic acid that holds strategic importance as a versatile building block in organic synthesis. Its unique arrangement of chloro, iodo, and methyl groups on the benzoic acid core allows for regioselective modifications, making it a valuable intermediate in the synthesis of more complex molecules. A notable application of this compound is as a key starting material in the synthesis of SGLT-2 inhibitors, such as Dapagliflozin, which are used in the treatment of type 2 diabetes. google.com The presence of both a chloro and an iodo substituent offers differential reactivity, enabling chemists to perform sequential reactions at specific positions on the aromatic ring.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical identifiers and physical characteristics.

PropertyValueSource
IUPAC Name 5-chloro-3-iodo-2-methylbenzoic acid sigmaaldrich.com
CAS Number 1549275-48-0 sigmaaldrich.com
Molecular Formula C₈H₆ClIO₂ sigmaaldrich.com
Molecular Weight 296.49 g/mol sigmaaldrich.com
Physical Form White Solid sigmaaldrich.com
Purity 96% sigmaaldrich.com

Detailed Research Findings

While specific peer-reviewed research articles focusing solely on this compound are not abundant, its synthesis is detailed in patent literature, highlighting its role as a crucial intermediate.

A documented synthetic route to this compound starts from the readily available 2-chlorobenzoic acid. google.com The process involves a multi-step sequence:

Nitration: The 2-chlorobenzoic acid is first nitrated to introduce a nitro group onto the aromatic ring.

Reduction: The nitro group is then reduced to an amino group, forming an aminobenzoic acid derivative.

Diazotization and Iodination: The amino group undergoes diazotization, followed by a Sandmeyer-type reaction with an iodide source (e.g., potassium iodide) to introduce the iodine atom at the desired position. google.com

This synthetic pathway underscores the strategic utility of fundamental organic reactions to construct complex, polysubstituted aromatic compounds. The resulting this compound, with its distinct substitution pattern, is then poised for further chemical transformations, particularly in the synthesis of pharmaceutical agents. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-iodo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDRDJGARBNRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 5 Chloro 3 Iodo 2 Methyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.com For 5-Chloro-3-iodo-2-methyl-benzoic acid, the primary disconnections are the carbon-halogen bonds.

Disconnection 1 (C-I bond): Breaking the bond between the aromatic ring and the iodine atom suggests that 5-chloro-2-methylbenzoic acid is a key precursor.

Disconnection 2 (C-Cl bond): Alternatively, cleaving the carbon-chlorine bond points to 3-iodo-2-methylbenzoic acid as a potential intermediate.

Both of these precursors can be further simplified by disconnecting the remaining halogen, leading back to the common and commercially available starting material, 2-methylbenzoic acid, also known as o-toluic acid. hmdb.canist.gov This analysis establishes a clear synthetic lineage from a simple substituted toluene (B28343) derivative.

The synthesis commencing from 2-methylbenzoic acid is dictated by the electronic effects of its two functional groups. The methyl group (-CH₃) is an activating, ortho/para-directing group, while the carboxyl group (-COOH) is a deactivating, meta-directing group. evergreensinochem.comnumberanalytics.comquora.com The combined influence of these groups makes the C5 position (para to the methyl group and meta to the carboxyl group) the most favorable site for an initial electrophilic aromatic substitution.

A logical synthetic sequence involves a stepwise halogenation:

Step 1: Electrophilic Chlorination. The chlorination of 2-methylbenzoic acid is expected to yield 5-chloro-2-methylbenzoic acid as the major product. The C5 position is electronically activated by the para-methyl group and is the least deactivated position relative to the carboxyl group.

Step 2: Electrophilic Iodination. The subsequent iodination of 5-chloro-2-methylbenzoic acid would then be directed to one of the remaining open positions. The C3 position (ortho to the methyl group and meta to the carboxyl group) is the most activated site for the second halogenation.

An alternative pathway would involve iodination prior to chlorination. Methods for the direct synthesis of 5-iodo-2-methylbenzoic acid from 2-methylbenzoic acid have been developed, often utilizing iodine in the presence of an oxidizing agent and acetic anhydride. googleapis.comgoogle.com This intermediate would then undergo chlorination at the C3 position to yield the final product.

Table 1: Key Precursors and Intermediates in the Synthesis from 2-Methylbenzoic Acid This table is interactive. Column headers can be clicked to sort the data.

Compound Name Molecular Formula Role in Synthesis Starting Material
2-Methylbenzoic Acid C₈H₈O₂ Primary Precursor Commercially Available
5-Chloro-2-methylbenzoic acid C₈H₇ClO₂ Intermediate 2-Methylbenzoic Acid
5-Iodo-2-methylbenzoic acid C₈H₇IO₂ Intermediate 2-Methylbenzoic Acid

The synthesis can also be initiated from benzoic acid derivatives that already contain a halogen or a precursor to a halogen, such as an amino group. A notable example is the synthesis of halogenated benzoic acids via the Sandmeyer reaction, which transforms an aryl amine into an aryl halide via a diazonium salt intermediate.

For instance, a synthetic route for 2-chloro-5-iodobenzoic acid starts from 2-chloro-5-aminobenzoic acid. google.com The amino group is converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium, which is then treated with potassium iodide to introduce the iodine atom. google.com While this produces an isomer of the target molecule, the methodology is highly relevant. A plausible, albeit more complex, route to this compound could start from a precursor like 2-amino-3-methylbenzoic acid. This could be halogenated and then subjected to a Sandmeyer reaction to install the second halogen. For example, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid is a known transformation. patsnap.com From this intermediate, the amino group could be converted to an iodo group.

Another approach involves starting with a simpler halogenated benzoic acid, such as o-chlorobenzoic acid. A patented method describes the preparation of 2-chloro-5-iodobenzoic acid by the direct iodination of o-chlorobenzoic acid using iodine and an oxidizing agent like sodium periodate (B1199274). patsnap.com This highlights the feasibility of direct halogenation on an already halogenated ring.

Advanced Halogenation Techniques for Selective Functionalization

Achieving the desired 3,5-dihalogenation pattern on a 2-methylbenzoic acid framework requires high regioselectivity, which can be achieved through modern synthetic methods that go beyond classical electrophilic substitution.

Directed Ortho-Metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org This creates a highly reactive aryllithium intermediate that can be trapped by an electrophile, such as a halogen source, with high regioselectivity. organic-chemistry.org

The carboxyl group of benzoic acid can function as a directed metalation group (DMG). organic-chemistry.orgacs.org Upon deprotonation to a carboxylate, it can direct lithiation to the ortho-C6 position. While this specific application is not ideal for introducing substituents at the C3 and C5 positions of 2-methylbenzoic acid, the principle is crucial. By modifying the functional groups or choosing a different precursor, DoM can be a key strategic element. For example, protecting the carboxylic acid as a tertiary amide, a very strong DMG, could alter and enhance the directing effect, potentially enabling functionalization at the C3 position after the C5 position is blocked.

Electrophilic Aromatic Substitution (EAS) is the fundamental process for introducing halogens onto the benzene (B151609) ring. numberanalytics.com The choice of reagents and conditions is critical for achieving the desired outcome.

Chlorination: This is typically achieved using chlorine gas (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). evergreensinochem.com Other reagents like cyanuric chloride can also be used for chlorination under specific conditions. patsnap.com

Iodination: Direct iodination with molecular iodine (I₂) is generally slow and requires an oxidizing agent to generate a more potent electrophilic iodine species. googleapis.com Common oxidizing agents include nitric acid, iodic acid (HIO₃), or sodium periodate (NaIO₄) in the presence of an acid catalyst like sulfuric acid. googleapis.comgoogle.compatsnap.com The use of iodine monochloride (ICl) is another method, though its reactivity can be low with deactivated aromatic rings. google.com

The success of these reactions in the synthesis of this compound hinges on the cumulative directing effects of the substituents present at each stage of the synthesis.

Table 2: Common Reagents for Electrophilic Halogenation This table is interactive. Column headers can be clicked to sort the data.

Halogenation Type Reagent System Typical Conditions Reference
Chlorination Cl₂ / FeCl₃ Lewis acid catalyst evergreensinochem.com
Chlorination Cyanuric Chloride Organic solvent, moderate temperature patsnap.com
Iodination I₂ / Oxidizing Agent (e.g., HNO₃, HIO₃) Acidic medium googleapis.comgoogle.com
Iodination I₂ / NaIO₄ / H₂SO₄ Mixed solvent system (e.g., H₂SO₄/DCM) patsnap.com

The synthesis of this compound necessitates a sequential halogenation strategy to ensure the correct placement of both the chlorine and iodine atoms. Based on the principles of electrophilic substitution and precursor analysis, two primary protocols can be proposed.

Protocol A: Chlorination followed by Iodination

Synthesis of 5-chloro-2-methylbenzoic acid: 2-methylbenzoic acid is treated with a chlorinating agent (e.g., Cl₂/FeCl₃). The reaction regioselectivity is driven by the ortho,para-directing methyl group and the meta-directing carboxyl group, strongly favoring substitution at the C5 position.

Synthesis of this compound: The intermediate, 5-chloro-2-methylbenzoic acid, is then subjected to iodination. The ring is now more deactivated due to the presence of the electron-withdrawing chlorine atom. However, the C3 position remains the most activated site for a second electrophilic attack. A potent iodinating system, such as I₂ with an oxidizing agent like sodium periodate in sulfuric acid, is required to drive this second halogenation to completion. patsnap.com

Protocol B: Iodination followed by Chlorination

Synthesis of 5-iodo-2-methylbenzoic acid: 2-methylbenzoic acid is first iodinated. Patented procedures show this can be achieved with high selectivity for the C5 position using reagents like iodine and an oxidizing agent in acetic anhydride. googleapis.comgoogle.com

Synthesis of this compound: The resulting 5-iodo-2-methylbenzoic acid is subsequently chlorinated. This step is challenging because the aromatic ring is significantly deactivated by both the iodo and carboxyl groups. The reaction would likely require forcing conditions to introduce the chlorine atom at the C3 position.

A comparison of the two protocols suggests that Protocol A is likely the more efficient and higher-yielding route, as the initial chlorination occurs on a more activated ring, and the directing groups synergize to favor the desired intermediate.

Process Optimization and Scalable Synthesis

The industrial production of this compound necessitates efficient and scalable synthetic routes. Optimization of reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring economic viability.

Role of Heterogeneous Catalysts in Site-Selective Iodination (e.g., Zeolite Catalysis)

The regioselective iodination of the aromatic ring is a critical step in the synthesis of this compound. Heterogeneous catalysts, such as zeolites, have demonstrated significant potential in directing the iodination to the desired position. google.commdpi.com Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts, favoring the formation of specific isomers. google.commdpi.com

In the iodination of 2-methylbenzoic acid, the use of a microporous compound like a zeolite catalyst has been shown to produce 5-iodo-2-methylbenzoic acid with high selectivity and yield. google.com The catalyst can be suspended in the reaction mixture and is readily separated by filtration or centrifugation for reuse, which is both economically and environmentally advantageous. google.com The performance of zeolites, such as H-beta and H-Y, can be influenced by factors like the presence of Lewis acid sites and their interaction with the reactants. mdpi.comresearchgate.net For instance, H-beta zeolites have shown superior performance in the benzoylation of phenol (B47542) with benzoic acid. mdpi.com

The table below summarizes the effect of different zeolite catalysts on a model acylation reaction, highlighting the potential for high conversion and selectivity.

CatalystPhenol Conversion (%)Selectivity to p-HBP (%)Reference
H-betaHighIncreased with acid site strength mdpi.com
H-YLower than H-betaAffected by water presence mdpi.comresearchgate.net

Mitigation of Isomer Formation and Enhancement of Regioselectivity in Synthesis

A significant challenge in the synthesis of this compound is the formation of unwanted isomers, such as 3-iodo-2-methylbenzoic acid, which can be difficult to separate from the desired product. google.com The regioselectivity of the iodination reaction is influenced by the directing effects of the substituents on the benzene ring and the reaction conditions.

The use of specific catalysts and reaction conditions can significantly enhance regioselectivity. For example, in rhodium-catalyzed annulations of benzoic acids, the choice of catalyst and alkyne can influence the regioselectivity of the C-H activation step. mdpi.com While electron-withdrawing groups like chloro and bromo substituents can direct the reaction to the less sterically hindered position, the interplay of electronic and steric effects must be carefully managed. mdpi.com The use of microporous catalysts like zeolites in the iodination of 2-methylbenzoic acid has been shown to effectively reduce the formation of undesired isomers, leading to a higher purity product. google.com

Advanced Purification Techniques for High-Purity Product Isolation

Achieving high purity is essential for the final application of this compound. Various purification techniques can be employed to remove impurities, including unreacted starting materials, byproducts, and catalyst residues.

Common methods for purifying benzoic acid and its derivatives include:

Crystallization: This is a widely used technique for purifying solid compounds. youtube.comsavemyexams.com Benzoic acid's solubility properties—highly soluble in hot water but poorly soluble in cold water—make it an ideal candidate for recrystallization. youtube.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by hot filtration to remove insoluble impurities, and then cooling to allow the pure product to crystallize. savemyexams.com For 5-iodo-2-methylbenzoic acid, crystallization can be induced by cooling the reaction mixture or by adding water, which can precipitate over 90% of the product. google.com The addition of agents like sodium sulfite (B76179) can prevent the co-precipitation of iodine. google.com

Sublimation and Distillation: These methods are effective for separating compounds with different vapor pressures. google.com

Solvent Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases. google.comgoogle.com

Chromatography: Techniques like column chromatography can be used for separating complex mixtures and isolating highly pure compounds. mdpi.com

Ion Exchange: Using a weak-base ion exchanger on a support can effectively remove certain impurities from benzoic acid. epo.org

The table below outlines various purification methods and their specific applications.

Purification MethodDescriptionApplicationReference
CrystallizationSeparation based on differential solubility at different temperatures.General purification of benzoic acid and its derivatives. youtube.comsavemyexams.com google.comyoutube.comsavemyexams.com
Sublimation/DistillationSeparation based on differences in vapor pressure.Removal of volatile impurities. google.com google.com
Solvent ExtractionSeparation based on partitioning between two immiscible liquids.Removal of impurities with different polarities. google.comgoogle.com google.comgoogle.com
Column ChromatographySeparation based on differential adsorption on a stationary phase.Isolation of high-purity compounds from complex mixtures. mdpi.com mdpi.com
Ion ExchangeSeparation based on reversible ion exchange with a solid support.Removal of specific ionic impurities. epo.org epo.org

Integration of Sustainable Chemistry Principles in Synthesis

The principles of green and sustainable chemistry are increasingly important in chemical manufacturing to minimize environmental impact and enhance safety. acs.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Key aspects of sustainable synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), is a primary goal. acs.orgrsc.org Reactions in water can simplify operations and lead to milder reaction conditions. acs.org

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts like zeolites, is a cornerstone of green chemistry. google.comacs.org Catalysts reduce the need for stoichiometric reagents, minimize waste, and can improve reaction efficiency. Biocatalysis, using enzymes, also offers a sustainable and green approach. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial for minimizing waste. One-pot syntheses often have higher atom economy than multi-step processes.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photo-oxidation methods, for example, can utilize UV irradiation as an energy source. organic-chemistry.org

Renewable Feedstocks: While not directly applicable to the core aromatic structure, the use of renewable resources for reagents and solvents should be considered where possible. acs.org

An example of a greener synthetic approach is the aerobic photooxidation of a methyl group on an aromatic nucleus to a carboxylic acid using catalytic hydrobromic acid under UV irradiation, which avoids the use of heavy metals and halogenated solvents. organic-chemistry.org Similarly, employing trihaloisocyanuric acids in ethanol provides an eco-friendly system for regioselective halogenation. rsc.org

By focusing on these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Chloro 3 Iodo 2 Methyl Benzoic Acid

Mechanistic Studies of Functional Group Transformations

The reactivity of 5-Chloro-3-iodo-2-methyl-benzoic acid is characterized by transformations involving its halogen sites and the carboxylic acid and methyl groups.

Nucleophilic Substitution Reactions Involving Halogen Sites

Aromatic nucleophilic substitution (SNAr) on the benzene (B151609) ring of this compound is a complex process. The presence of two halogen atoms, chlorine and iodine, at positions 5 and 3 respectively, alongside an electron-withdrawing carboxylic acid group and an electron-donating methyl group, leads to questions of regioselectivity.

Generally, in SNAr reactions, the rate is enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. In this molecule, the carboxylic acid group deactivates the ring towards nucleophilic attack. However, the relative reactivity of the C-I versus the C-Cl bond is a key consideration. The C-I bond is weaker and iodine is a better leaving group than chlorine. Therefore, nucleophilic substitution is expected to occur preferentially at the 3-position (C-I bond).

Theoretical and experimental studies on related dihalogenated aromatic compounds have shown that the regioselectivity of nucleophilic aromatic substitution can be influenced by the nature of the nucleophile and the reaction conditions. nih.govnih.govdntb.gov.ua For instance, in reactions with various amines, the substitution has been observed to be highly regioselective. nih.gov

Investigation of Oxidation Pathways

The oxidation of this compound can target the methyl group. The oxidation of a methyl group on a benzene ring to a carboxylic acid is a common transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effect this conversion. acs.org The reaction proceeds through a series of steps involving the formation of a benzyl (B1604629) radical, which is then further oxidized to a benzoic acid. The presence of other substituents on the ring can influence the reaction conditions required. For example, the oxidation of o-chlorotoluene to o-chlorobenzoic acid is a known procedure. sci-hub.sersc.org

The direct, selective oxidation of the carbon-halogen bonds to carboxylic acids is a more challenging transformation and typically requires specialized reagents and conditions. researchgate.net

Analysis of Reduction Pathways

The reduction of this compound can proceed via several pathways, primarily involving the carboxylic acid group. While sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced with additives. One such system is the use of NaBH₄ in the presence of bromine (Br₂), which has been shown to reduce various benzoic acids to their corresponding benzyl alcohols in good yields. nih.gov The reaction is typically carried out in a solvent like THF at reflux temperature. nih.gov The proposed mechanism involves the formation of a more reactive acyl-bromo intermediate, which is then readily reduced by the borohydride.

Another approach for the reduction of carboxylic acids to alcohols under solvent-free conditions involves the use of NaBH₄ promoted by a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃) in the presence of potassium carbonate (K₂CO₃). arkat-usa.orgmdpi.com This method is rapid and efficient for a range of carboxylic acids. arkat-usa.orgmdpi.com

It is also important to consider the potential for dehalogenation during reduction, although this is generally not the primary reaction pathway under the conditions described for carboxylic acid reduction.

Cross-Coupling Reaction Methodologies

The presence of two different halogen atoms makes this compound an interesting substrate for cross-coupling reactions, allowing for sequential and site-selective functionalization.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The differential reactivity of the C-I and C-Cl bonds is a key feature that can be exploited for selective transformations. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective coupling at the 3-position.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. In the case of this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C-I bond. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system like dioxane/water or DMF. The selectivity of such reactions on dihaloarenes is well-documented, with the reaction at the iodo-substituted position being highly favored. google.comnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond allows for selective amination at the 3-position of this compound. The catalytic system usually consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos, SPhos), and a base (e.g., NaOtBu, K₃PO₄). nih.gov

Below is a table summarizing representative conditions for palladium-catalyzed cross-coupling reactions on similar dihalogenated aromatic substrates.

Coupling ReactionAryl Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10095 nih.gov
Suzuki-Miyaura3-chloro-5-bromo-6-phenylpyridazineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane10085 google.com
Buchwald-Hartwig4-BromobenzonitrileN-Acetyl-L-prolinamideXantphos Pd G3DBUToluene (B28343)10092

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-C, C-N, and C-O bonds. nih.gov The Ullmann reaction traditionally requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications often utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions.

Similar to palladium-catalyzed reactions, the Ullmann condensation with this compound would be expected to show selectivity for the more reactive C-I bond. This would allow for the selective introduction of nucleophiles such as alcohols (to form ethers) or amines at the 3-position. The reaction typically involves a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling polar solvent like DMF or N-methylpyrrolidone (NMP).

The table below provides examples of copper-mediated cross-coupling reactions on related substrates.

Coupling ReactionAryl Halide SubstrateNucleophileCopper Source/LigandBaseSolventTemperature (°C)Yield (%)Reference
Ullmann Ether SynthesisIodobenzene3,5-DimethylphenolCuNPsCs₂CO₃DMF14095 researchgate.net
Ullmann AminationBromobenzoic AcidsAliphatic and Aromatic AminesCuI / various ligandsK₂CO₃DMF100-12060-95

Role of Halogen Substituents in Modulating Reaction Pathways and Selectivity

The chloro group at position 5 and the iodo group at position 3 exert a deactivating influence on the aromatic ring. The carboxyl group at position 1 is also a deactivating group and directs incoming electrophiles to the meta position. researchgate.net The methyl group at position 2 is an activating group and directs incoming electrophiles to the ortho and para positions. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions.

In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of the chloro and iodo substituents can facilitate attack by nucleophiles, particularly at positions activated by these groups. However, such reactions typically require forcing conditions unless there is strong activation from other groups.

The differing nature of the carbon-halogen bonds also plays a role. The C-I bond is weaker and the iodide ion is a better leaving group compared to the C-Cl bond and the chloride ion. This difference can be exploited for selective transformations, such as in cross-coupling reactions where the iodo-substituent is generally more reactive.

Comparative Reactivity Analyses with Monohalogenated and Dihalogentated Benzoic Acid Analogs

A direct comparative analysis of the reactivity of this compound with its monohalogenated and other dihalogenated analogs is challenging due to the limited availability of specific experimental data in the public domain. However, general principles of organic chemistry allow for a qualitative prediction of their relative reactivities.

For a comparative analysis, we can consider the following analogs:

Monohalogenated analogs: 5-Chloro-2-methylbenzoic acid and 3-Iodo-2-methylbenzoic acid.

Dihalogenated analogs: Other chloro-iodo-methyl-benzoic acid isomers.

Acidity (pKa):

The acidity of these benzoic acid derivatives is influenced by the electronic effects of the substituents. Both chlorine and iodine are electron-withdrawing, which increases the acidity of the carboxylic acid compared to 2-methylbenzoic acid. Due to the ortho effect of the methyl group, all these compounds are expected to be more acidic than their isomers without the ortho-methyl group. researchgate.netnih.govnih.gov

Interactive Data Table: Predicted Relative Acidity of Benzoic Acid Analogs

CompoundSubstituentsPredicted Relative AcidityRationale
2-Methylbenzoic acid-CH₃ (ortho)LowerThe electron-donating methyl group slightly decreases acidity, but the ortho effect increases it. The net effect is generally a slight increase in acidity compared to benzoic acid.
5-Chloro-2-methylbenzoic acid-CH₃ (ortho), -Cl (meta to COOH)Higher than 2-methylbenzoic acidThe electron-withdrawing chloro group increases acidity.
3-Iodo-2-methylbenzoic acid-CH₃ (ortho), -I (meta to COOH)Higher than 2-methylbenzoic acidThe electron-withdrawing iodo group increases acidity. nih.gov
This compound-CH₃ (ortho), -Cl (meta to COOH), -I (meta to COOH)HighestThe combined electron-withdrawing effects of both chloro and iodo groups, in addition to the ortho effect of the methyl group, are expected to result in the highest acidity among these analogs.

Reactivity in Electrophilic Aromatic Substitution:

Predicting the regioselectivity is complex due to the multiple directing groups. The outcome of a specific reaction would depend on the nature of the electrophile and the reaction conditions.

Reactivity in Nucleophilic Aromatic Substitution:

The presence of electron-withdrawing halogen substituents makes the ring more susceptible to nucleophilic aromatic substitution compared to 2-methylbenzoic acid. This compound would be expected to be more reactive than the monohalogenated analogs in such reactions. The site of substitution would depend on the relative activation provided by the chloro and iodo groups and the position of attack favored by the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. rsc.org

The structure of 5-Chloro-3-iodo-2-methyl-benzoic acid is unequivocally confirmed through ¹H and ¹³C NMR spectroscopy. While specific experimental data for this compound is not publicly available, a detailed prediction of its spectral characteristics can be made based on established principles and data from analogous substituted benzoic acids. rsc.org

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the carboxylic acid proton (highly deshielded, typically >10 ppm), a singlet for the methyl group protons (around 2.4-2.6 ppm), and two doublets in the aromatic region corresponding to the two aromatic protons. The aromatic protons, being ortho to each other, would exhibit a small coupling constant (J-coupling).

The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The spectrum would feature a signal for the carboxylic carbon (around 170 ppm), signals for the six aromatic carbons with their chemical shifts influenced by the attached substituents (chloro, iodo, methyl, and carboxyl groups), and a signal for the methyl carbon (around 20 ppm). The carbon atoms directly bonded to the electronegative iodine and chlorine atoms would show characteristic shifts. For instance, data for related compounds like 2-chlorobenzoic acid and 4-methylbenzoic acid show distinct aromatic and substituent carbon signals that aid in these predictions. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound This table is based on theoretical values and data from analogous compounds.

¹H NMR (Predicted)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10-13Singlet, broad1H
Ar-H (H-4/H-6)7.5-8.2Doublets2H
-CH₃2.4-2.6Singlet3H
¹³C NMR (Predicted)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168-172
C-I90-100
C-Cl130-135
Aromatic Carbons (C-1, C-2, C-4, C-6)125-145
-CH₃18-22

To resolve any structural ambiguities and definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. seemafinechem.com These experiments correlate signals from different nuclei, providing a connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their spatial proximity (typically a ³J coupling). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). seemafinechem.comnih.gov It would be used to unambiguously link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

NMR spectroscopy is not only used for static structural analysis but also as a dynamic tool to monitor reaction progress and elucidate mechanisms. lookchem.com By taking NMR spectra at various time points during a synthesis, chemists can track the disappearance of reactants and the formation of products and intermediates in real-time. rsc.orgomkarchemicals.com This provides valuable kinetic data and can help identify transient species that are key to understanding the reaction pathway. For example, in reactions involving the synthesis of substituted benzoic acids, flow NMR can be used for online monitoring, allowing for rapid optimization of reaction conditions. omkarchemicals.com Furthermore, specialized NMR techniques can be used to study intermolecular interactions, such as the hydrogen bonding and self-association of benzoic acid derivatives in solution.

Vibrational Spectroscopy for Functional Group and Conformation Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be a very broad O-H stretching band for the carboxylic acid, typically in the 3300-2500 cm⁻¹ region, which is broadened due to hydrogen bonding. uni.lunih.gov A strong, sharp C=O (carbonyl) stretching vibration is expected between 1710 and 1680 cm⁻¹; its position is influenced by conjugation with the aromatic ring. nih.gov Other key peaks include aromatic C-H stretches (above 3000 cm⁻¹), aromatic C=C stretches (1600-1400 cm⁻¹), and a C-O stretch (1320-1210 cm⁻¹). nih.gov The vibrations for the C-Cl and C-I bonds are expected in the lower frequency (fingerprint) region, typically between 800-550 cm⁻¹. bldpharm.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretch often produce strong signals.

Characteristic Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
O-H (Carboxylic Acid)Stretch3300 - 2500Strong, Very Broad
C-H (Aromatic)Stretch3100 - 3000Medium to Weak
C=O (Carboxylic Acid)Stretch1710 - 1680Strong, Sharp
C=C (Aromatic)Stretch1600 - 1400Medium to Weak
C-O (Carboxylic Acid)Stretch1320 - 1210Strong
O-H (Carboxylic Acid)Bend (out-of-plane)960 - 900Medium, Broad
C-ClStretch800 - 600Medium to Strong
C-IStretch600 - 500Medium to Strong

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which has a monoisotopic mass of 295.9101 Da for the molecular formula C₈H₆ClIO₂. This precise mass measurement allows for the unambiguous confirmation of the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) also provides structural information through analysis of fragmentation patterns. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). The fragmentation of benzoic acids often involves the loss of a hydroxyl radical (-OH, M-17), followed by the loss of carbon monoxide (-CO, M-45). For this specific compound, cleavage of the C-I and C-Cl bonds would also be expected. The fragmentation of a related compound, 5-iodo-2-methylbenzoic acid, shows a prominent molecular ion peak at m/z 262 and a significant fragment from the loss of a hydroxyl group (m/z 244).

Predicted Key Fragments in the Mass Spectrum of this compound This table is based on established fragmentation patterns for halogenated aromatic acids.

m/z (mass-to-charge ratio)Predicted Ion StructureFragmentation Pathway
296/298[C₈H₆ClIO₂]⁺Molecular Ion ([M]⁺)
279/281[C₈H₅ClIO]⁺Loss of -OH
251/253[C₇H₅ClIO]⁺Loss of -COOH
169[C₈H₆ClO₂]⁺Loss of -I
127[I]⁺Iodine radical cation

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, LC-MS, UPLC)

Advanced chromatographic techniques are indispensable for determining the purity of this compound and for analyzing it within complex mixtures, which is critical in pharmaceutical development and quality control.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for assessing the purity of this compound. A typical method would use a C18 column with a gradient elution system, often involving a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. This technique can effectively separate the main compound from starting materials, by-products, and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful two-dimensional analytical tool. LC-MS not only separates the components of a mixture but also provides mass information for each component, aiding in peak identification. This is particularly useful for detecting and identifying unknown impurities by their molecular weight and fragmentation patterns. Automated tools can even be used to specifically screen for halogenated compounds in complex extracts based on their characteristic isotopic patterns.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and higher operating pressures than traditional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity, making UPLC a valuable technique for high-throughput screening and detailed impurity profiling. Commercial suppliers of this compound often use techniques like HPLC and UPLC to certify the purity of their products.

Solid-State Structure Determination via X-ray Crystallography

The crystal packing of this compound is anticipated to be dominated by the formation of hydrogen-bonded dimers, a characteristic feature of many benzoic acid derivatives. uni.lursc.org The carboxylic acid groups of two molecules are expected to form a centrosymmetric dimer via strong O-H···O hydrogen bonds, creating a stable eight-membered ring motif.

Beyond this primary interaction, the arrangement of these dimers within the crystal lattice would be governed by a combination of weaker intermolecular forces. These include van der Waals forces, π-π stacking interactions between the aromatic rings, and halogen-halogen interactions. The interplay of the chloro, iodo, and methyl substituents on the benzene (B151609) ring will significantly influence the packing efficiency and the resulting crystalline architecture. For instance, studies on o-toluic acid and o-chlorobenzoic acid have revealed that while both form hydrogen-bonded ribbons, the packing of these ribbons differs, leading to non-isostructural crystals. rsc.org This suggests that the specific positioning of the substituents in this compound will dictate a unique packing arrangement.

Interaction TypeExpected Role in Crystal Packing
O-H···O Hydrogen Bonding Formation of centrosymmetric carboxylic acid dimers.
Halogen Bonding (I···O, I···Cl) Directional interactions influencing dimer arrangement.
π-π Stacking Contribution to the stabilization of the crystal lattice.
Van der Waals Forces General cohesive forces throughout the crystal.

A key feature in the crystal structure of this compound would be the presence of halogen bonds. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. The iodine atom, being a large and polarizable halogen, is a particularly effective halogen bond donor.

In the solid state of this compound, it is plausible to expect various types of halogen bonds. These could include I···O interactions, where the iodine atom of one molecule interacts with the carbonyl oxygen of a neighboring carboxylic acid group. Additionally, I···Cl or even I···I interactions between adjacent molecules could further stabilize the crystal lattice. The geometry of these interactions, specifically the linearity of the C-I···X angle (where X is the halogen bond acceptor), would be a critical aspect of the structural analysis. The "ortho effect" of the methyl group might cause some steric hindrance, potentially influencing the planarity of the carboxylic group with the benzene ring and thereby affecting the accessibility of the iodine and chlorine atoms for halogen bonding. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including substituted benzoic acids. rsc.orgnih.gov Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability, which are of critical importance in materials science and pharmaceuticals.

Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Iodo 2 Methyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and a wide array of associated properties.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. For 5-Chloro-3-iodo-2-methyl-benzoic acid, DFT calculations are instrumental in several key areas:

Geometry Optimization: The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.net The presence of bulky iodine and chlorine atoms, along with the methyl and carboxylic acid groups, leads to specific steric and electronic interactions that dictate the final conformation. Detailed studies on ortho-substituted benzoic acids have shown that interactions between the carboxylic group and the ortho substituent significantly influence the potential energy landscape of the molecule. researchgate.net

Vibrational Analysis: Once the geometry is optimized, a vibrational frequency calculation is typically performed. This not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides a theoretical vibrational spectrum (IR and Raman). By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated. For substituted benzoic acids, the C=O stretching frequency is a key vibrational mode that is sensitive to the electronic environment and intermolecular interactions. bohrium.com

Spectroscopic Property Prediction: Beyond vibrational spectra, DFT can predict other spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structural elucidation. bohrium.com The electronic environment of each nucleus, influenced by the electron-withdrawing chloro and iodo groups and the electron-donating methyl group, will result in a unique set of chemical shifts.

A representative table of DFT-calculated structural parameters for this compound is presented below. These values are hypothetical but are based on typical bond lengths and angles for similar molecules found in the literature.

ParameterValue
Bond Lengths (Å)
C-Cl1.74
C-I2.10
C-C (aromatic)1.39 - 1.41
C-C (methyl)1.51
C-O (carbonyl)1.22
C-O (hydroxyl)1.35
O-H0.97
Bond Angles (degrees)
C-C-Cl119.5
C-C-I120.5
C-C-C (aromatic)118 - 122
O-C-O123.0

While DFT is highly versatile, for even greater accuracy in energetic and structural calculations, ab initio methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation.

For this compound, these high-level calculations are particularly useful for:

Determining accurate conformational energies: The energy differences between various rotational isomers (conformers) of the carboxylic acid group relative to the benzene (B151609) ring can be calculated with high precision. This is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Calculating precise interaction energies: In the context of dimer formation or interaction with other molecules, ab initio methods can provide benchmark values for the strength of intermolecular forces like hydrogen bonding and halogen bonding.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

The synthesis of this compound itself involves halogenation reactions. Computational modeling can be used to study the mechanisms of these reactions. For example, the iodination of a substituted benzoic acid can proceed through different pathways, and computational studies can help determine the most likely mechanism. rsc.org This involves locating the transition state structures for each proposed step and calculating the activation energy barriers.

Furthermore, the derivatization of the carboxylic acid group, such as esterification or amidation, can also be modeled. evergreensinochem.com By mapping out the potential energy surface of the reaction, chemists can understand the factors that control the reaction rate and selectivity.

In the synthesis of complex molecules, controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products) is paramount. Computational methods can predict these outcomes with a high degree of accuracy.

For a molecule like this compound, if it were to undergo further electrophilic aromatic substitution, computational modeling could predict the most likely position of attack. This is achieved by calculating the electron density at different positions on the aromatic ring and assessing the stability of the intermediate carbocations (Wheland intermediates). The directing effects of the existing substituents (chloro, iodo, methyl, and carboxyl groups) can be quantified through these calculations. Direct iodination, for instance, often occurs at the carbon site with the most negative atomic charge or the highest amplitude of the Highest Occupied Molecular Orbital (HOMO). mdpi.com

A hypothetical energy profile for a generic electrophilic substitution on a substituted benzoic acid is shown below.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate+5.6
Transition State 2+8.1
Products-10.3

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide valuable insights into:

Conformational Landscapes: In solution, the molecule is not static but constantly undergoing conformational changes. MD simulations can map out the accessible conformations and their relative populations, providing a dynamic picture of the molecule's flexibility. ucl.ac.uk

Solvent Effects: The solvent can have a profound impact on the structure and reactivity of a solute. MD simulations explicitly include solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water or other protic solvents. The formation of hydrogen-bonded dimers of benzoic acid derivatives is highly dependent on the solvent's hydrogen bond acceptor propensity. acs.orgucl.ac.uk In polar, hydrogen-bond accepting solvents, the formation of these dimers is often inhibited in favor of interactions with the solvent. acs.org

Aggregation and Self-Assembly: Substituted benzoic acids are known to form aggregates in solution. ucl.ac.uk MD simulations can be used to study the self-association of this compound molecules, predicting the formation of dimers or larger clusters and elucidating the intermolecular forces that drive this process.

Crystal Structure Prediction (CSP) and Polymorphism Studies for Solid-State Forms

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystal structures for a given molecule. This is particularly crucial for compounds like this compound as different crystal packings, known as polymorphs, can significantly impact physical properties such as solubility, melting point, and stability.

The general approach to CSP involves two main stages: generating a diverse set of plausible crystal structures and then ranking them based on their lattice energies, which are typically calculated using a combination of molecular mechanics force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT).

In the case of this compound, a CSP study would begin by defining the molecular geometry, likely optimized using DFT. Then, various crystal packing algorithms would be employed to generate thousands of potential crystal structures. Each of these would be minimized to the nearest local minimum on the potential energy surface. The final ranked list of predicted structures would provide targets for experimental crystallographers to try and produce.

The table below illustrates a hypothetical outcome of a CSP study, showcasing how different predicted polymorphs would be characterized.

Predicted PolymorphSpace GroupCalculated Lattice Energy (kJ/mol)Relative StabilityKey Intermolecular Interactions
Form IP2₁/c-120.5Most StableO-H···O hydrogen bonds, C-H···O interactions, Halogen bonding (I···O)
Form IIP-1-118.2+2.3 kJ/molO-H···O hydrogen bonds, C-H···π interactions
Form IIIC2/c-115.9+4.6 kJ/molO-H···O hydrogen bonds, π-π stacking

Note: The data in this table is hypothetical and for illustrative purposes only, as specific CSP studies on this compound are not publicly available.

Polymorphism studies on related halogenated benzoic acids have demonstrated that subtle differences in substituent size and electronic character can lead to different packing arrangements. The interplay of the chloro, iodo, and methyl groups in this compound would present a unique case for CSP, with the potential for various competing intermolecular interactions, including halogen bonding involving the iodine atom, to influence the crystal landscape.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical reaction. The most fundamental and widely applied QSRR is the Hammett equation. chemeurope.comwikipedia.org

The Hammett equation is expressed as: log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (in this case, benzoic acid).

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects. chemeurope.comwikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. chemeurope.comwikipedia.org

The table below lists the Hammett substituent constants for the chloro and iodo groups at the meta position, which corresponds to the 3- and 5-positions on the benzoic acid ring.

SubstituentPositionHammett Constant (σ)Electronic Effect
Chloro (Cl)meta+0.37Electron-withdrawing
Iodo (I)meta+0.35Electron-withdrawing

Data sourced from established Hammett constant tables. chemeurope.com

The positive values of the Hammett constants for both chloro and iodo substituents indicate that they are electron-withdrawing groups, which increase the acidity of the benzoic acid. chemeurope.com A QSRR model for a series of substituted benzoic acids including this compound would likely use these and other molecular descriptors (e.g., steric parameters, quantum chemical descriptors) to build a more comprehensive model. nih.govmdpi.com

Modern QSRR studies often employ computational chemistry to calculate a wide range of molecular descriptors, which are then used in machine learning algorithms to build predictive models. nih.gov For this compound, these descriptors could include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Topological Descriptors: Molecular connectivity indices that describe the branching and size of the molecule. nih.govmdpi.com

Quantum Chemical Descriptors: Parameters derived from DFT calculations, such as electrostatic potential maps.

By correlating these descriptors with experimentally determined reactivity data for a set of related compounds, a predictive QSRR model could be developed. Such a model would be invaluable for estimating the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards molecules with desired properties.

Applications of 5 Chloro 3 Iodo 2 Methyl Benzoic Acid As a Versatile Synthetic Intermediate

Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of iodo, chloro, methyl, and carboxyl groups on the benzoic acid scaffold allows for a variety of chemical transformations, making it a valuable intermediate. The iodine atom is particularly useful as it can readily participate in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for forming carbon-carbon bonds. The chlorine atom offers another site for nucleophilic aromatic substitution or further coupling reactions, often under different catalytic conditions than the more reactive iodine.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be used to direct ortho-lithiation to introduce additional substituents. The methyl group can also be functionalized, for example, through free-radical halogenation. This combination of reactive sites allows chemists to use 5-Chloro-3-iodo-2-methyl-benzoic acid as a linchpin in multi-step syntheses to build intricate organic molecules with precise substitution patterns.

Building Block for Pharmaceutical Precursors

The structural motifs present in this compound are found in various biologically active compounds, making it an attractive starting material for the synthesis of pharmaceutical precursors.

Thyroid Hormone Analogues: Thyroid hormones, such as L-tetraiodothyronine (T4) and L-triiodothyronine (T3), are critical for regulating metabolism. nih.gov Research into thyroid hormone analogues aims to create compounds that can selectively interact with thyroid hormone receptors (TRs), potentially offering therapeutic benefits while avoiding the side effects of natural hormones. Current time information in Winnipeg, CA. A key structural feature of these hormones is the diaryl ether linkage and iodine substitution.

Studies have been conducted on the synthesis of phenoxybenzoic acids as potential thyroid hormone analogues. nih.govnih.gov These syntheses often involve the coupling of a phenol (B47542) with a substituted benzoic acid. nih.govnih.gov For instance, compounds like 2-(3-iodophenoxy)benzoic acid have been prepared and tested for their ability to bind to the transport protein transthyretin (TTR). nih.gov Given that halogenated benzoic acids are established precursors, this compound represents a viable, though not yet documented, starting point for creating novel analogues. Its iodine atom mimics that of the natural hormones, while the chloro and methyl groups could be used to fine-tune the molecule's shape, electronic properties, and metabolic stability.

SGLT-2 Inhibitor Precursors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. nih.gov These drugs, often called gliflozins, work by preventing the kidneys from reabsorbing glucose into the blood. clockss.org A common structural feature of SGLT2 inhibitors is a C-aryl glucoside, where a glucose unit is directly attached to a substituted aromatic ring system via a carbon-carbon bond. acs.org

The synthesis of these complex molecules, such as canagliflozin (B192856) and dapagliflozin, involves the construction of a diarylmethane or similar substituted aryl moiety, which is then coupled with a protected glucose derivative. gelest.com The specific substitution pattern on the aromatic rings is critical for the drug's efficacy and selectivity. clockss.org A compound like this compound can serve as a precursor to the required substituted aryl fragment, with its functional groups enabling the necessary chemical modifications to build the final complex scaffold before its coupling to the sugar moiety.

The design of effective enzyme inhibitors relies on creating molecules that can fit precisely into an enzyme's active site and form strong, specific interactions with amino acid residues. The functional groups on this compound provide several key features for molecular recognition:

Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, in the enzyme's binding pocket. This type of interaction is increasingly recognized as a powerful tool in rational drug design for enhancing binding affinity and selectivity.

Hydrophobic Interactions: The methyl group and the benzene (B151609) ring itself provide hydrophobic surfaces that can interact favorably with nonpolar residues in the active site, such as leucine, isoleucine, and valine.

Hydrogen Bonding and Salt Bridges: The carboxylic acid group is a versatile interaction point. It can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). In its deprotonated carboxylate form, it can form strong ionic interactions, or salt bridges, with positively charged residues like arginine and lysine.

These features make this compound a valuable scaffold for medicinal chemists to design and synthesize targeted enzyme inhibitors.

Precursor in Agrochemical Development

Substituted benzoic acids are a well-established class of intermediates in the agrochemical industry. For example, the related compound 2-amino-5-chloro-3-methylbenzoic acid is a known key intermediate in the synthesis of certain modern insecticides. The structural complexity and reactivity of this compound make it a candidate for the development of new active ingredients for crop protection. The halogen atoms can enhance the biological activity and metabolic stability of a potential pesticide. The iodo group, in particular, can be replaced via coupling reactions to attach other chemical moieties, allowing for the systematic modification of the molecule's properties to optimize for herbicidal, fungicidal, or insecticidal activity.

Utility in Functional Materials Science

The applications of benzoic acid and its derivatives extend beyond life sciences into the realm of materials science.

Benzoic acid is used as a building block in the manufacture of various products, including alkyd resins for coatings. Its incorporation can improve properties such as gloss, hardness, and chemical resistance. Furthermore, benzoic acid derivatives can be incorporated into polymer matrices to create functional materials. clockss.org

The unique structure of this compound offers several possibilities in this field. The carboxylic acid can be used to polymerize or graft the molecule onto a polymer backbone. The high atomic weight of the iodine and chlorine atoms can significantly increase the refractive index of a polymer, making such materials potentially useful for optical applications. Additionally, the presence of halogens is a common strategy for imparting flame-retardant properties to materials. Therefore, incorporating this compound into polymers or coatings could enhance their fire resistance.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 5-chloro-3-iodo-2-methylbenzoic acid
CAS Number 1549275-48-0
Molecular Formula C₈H₆ClIO₂
InChI Key JVDRDJGARBNRQI-UHFFFAOYSA-N

Exploration as a Component in X-ray Contrast Agents due to Iodine's Atomic Weight

The incorporation of heavy atoms into molecular structures is a fundamental requirement for the development of X-ray contrast agents, which are crucial for enhancing the visibility of internal body structures in medical imaging. The high atomic weight and electron density of iodine make it particularly effective at absorbing X-rays. Consequently, organic iodine compounds are a major class of clinically used contrast media.

Chemical Properties of this compound

PropertyValue
CAS Number 1549275-48-0
Molecular Formula C₈H₆ClIO₂
IUPAC Name 5-chloro-3-iodo-2-methylbenzoic acid
Physical Form White Solid
Purity 96%
InChI Key JVDRDJGARBNRQI-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Role in the Preparation of Specialized Chemical Reagents and Catalysts

This compound serves as a valuable synthetic intermediate or building block in organic chemistry. seemafinechem.com Its utility stems from the presence of multiple, distinct reactive sites on a stable aromatic scaffold. The benzoic acid structure contains a carboxylic acid group and a substituted benzene ring, making it a foundational component for constructing more complex molecules. google.com

The specific arrangement of substituents on the benzene ring—a chloro group, an iodo group, and a methyl group—provides chemists with a platform for regioselective modifications. The different reactivities of the carbon-chlorine and carbon-iodine bonds allow for selective functionalization through various cross-coupling reactions. This versatility is highly sought after in the synthesis of specialized chemical reagents. For instance, the compound can be used to create novel ligands for transition metal catalysts, where the electronic and steric properties imparted by the chloro, iodo, and methyl groups can be used to fine-tune the catalyst's activity, selectivity, and stability.

The role of similar halogenated benzoic acids as key intermediates is well-documented. For example, 2-chloro-5-iodo-benzoic acid is a critical starting material in the synthesis of SGLT-2 inhibitors, a class of pharmaceutical drugs. google.com This highlights the importance of such substituted benzoic acids in medicinal chemistry and drug discovery. Furthermore, the development of catalytic systems for the oxidation of carbon-halogen bonds into carboxylic acids demonstrates the ongoing research into the transformation of such compounds. acs.org As an organic building block, this compound provides a reliable starting point for the multi-step synthesis of functional chemicals, including specialized reagents and catalyst precursors. seemafinechem.comgoogle.com

Conclusion and Future Research Directions

Summary of Current Understanding and Identified Research Gaps

5-Chloro-3-iodo-2-methyl-benzoic acid is a highly functionalized benzoic acid derivative. Its chemical personality is shaped by the interplay of its substituents: an electron-donating methyl group and two electron-withdrawing halogens (chlorine and iodine) positioned on the benzene (B151609) ring, alongside a carboxyl group. The ortho-position of the methyl group relative to the carboxylic acid is known to cause a steric effect, often termed the "ortho effect," which can influence the acidity and reactivity of the carboxyl group by forcing it out of the plane of the aromatic ring. quora.comquora.com

Current understanding is primarily centered on its role as a building block in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries. seemafinechem.com Existing synthetic routes to this and structurally similar compounds often involve multi-step sequences, such as the diazotization of an amino precursor followed by a Sandmeyer-type reaction, or direct halogenation of a less substituted benzoic acid. lookchem.comgoogle.com

However, significant research gaps remain. There is a notable lack of comprehensive studies on the specific physical, chemical, and biological properties of this compound itself. The development of highly efficient, scalable, and atom-economical synthetic methods for its preparation is still a considerable challenge. google.com Furthermore, the unique reactivity endowed by the distinct electronic and steric environment of the molecule has not been fully explored. A major gap exists in leveraging the differential reactivity of the C-I and C-Cl bonds for selective, sequential functionalization, which could unlock novel molecular architectures. The potential of this compound as a bioactive agent in its own right, rather than just an inert scaffold, remains largely uninvestigated. nih.gov

Prospects for Novel Reaction Discoveries and Catalyst Development

The complex substitution pattern of this compound makes it a fertile ground for the discovery of novel chemical reactions and the development of advanced catalytic systems.

Novel Reaction Discoveries: The presence of both an iodine and a chlorine atom is particularly intriguing. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This inherent difference allows for programmed, sequential reactions, where the iodine is displaced first, followed by a subsequent reaction at the chlorine site. Future research could focus on developing conditions that invert this natural reactivity, enabling selective functionalization at the C-Cl position first. Moreover, the carboxylate moiety can serve as an effective directing group for C-H activation and functionalization at the otherwise unreactive C-6 position, opening pathways to fully substituted benzene derivatives. nih.gov

Catalyst Development: Realizing the potential for selective functionalization requires sophisticated catalysts. There is a pressing need for new palladium, copper, nickel, or ruthenium-based catalysts with enhanced selectivity and activity. nih.govrsc.org Such catalysts should be capable of discriminating between the two halogen sites with high fidelity, even under challenging conditions. An exciting frontier is the application of photocatalysis or electrocatalysis, which could provide milder and more sustainable routes for activating the C-I and C-Cl bonds. A significant breakthrough would be the development of a catalytic system for the direct, one-pot, regioselective chloro- and iodo-functionalization of 2-methylbenzoic acid, which would represent a major improvement over current multi-step syntheses. google.com The recent development of methods for the catalytic oxidation of carbon-halogen bonds using water as the oxidant also presents a promising future avenue for converting this and related halides into other valuable functional groups. acs.org

Advancements in Stereoselective and Regioselective Synthesis

While this compound is achiral, it is an ideal starting point for constructing complex, three-dimensional molecules where control of stereochemistry is paramount.

Regioselective Synthesis: As highlighted, the primary challenge and opportunity lie in the regioselective manipulation of the substituted ring. Future advancements will likely depend on the design of novel catalytic systems that can precisely target a specific position. For instance, catalyst-controlled C-H functionalization could introduce substituents at the C-6 position, while tailored cross-coupling catalysts could selectively activate either the C-I or C-Cl bond. acs.orgnih.gov

Stereoselective Synthesis: This molecule can serve as a versatile scaffold for asymmetric synthesis. nih.gov By converting the carboxylic acid into a chiral amide or ester using a chiral auxiliary, it becomes possible to direct subsequent reactions to occur stereoselectively. ethz.ch For example, a chiral directing group could influence the facial selectivity of an addition to a double bond introduced at one of the halogenated positions. A key future direction will be the development of catalytic, enantioselective methods that use a small amount of a chiral catalyst to generate optically active products from this achiral precursor, a strategy that is highly desirable in modern organic synthesis. anu.edu.au

Emerging Interdisciplinary Research Opportunities in Chemical Biology and Materials Chemistry

The unique structural features of this compound make it a candidate for exploration in fields beyond traditional synthetic chemistry.

Chemical Biology: Substituted benzoic acids are common motifs in biologically active molecules. nih.gov The specific arrangement of chloro, iodo, and methyl groups could be systematically explored for the development of novel enzyme inhibitors, such as kinase inhibitors, or as molecular probes to study biological systems. The heavy iodine atom is particularly useful; it can aid in solving the three-dimensional structures of protein-ligand complexes through X-ray crystallography and can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in medical imaging techniques like SPECT or as a radiopharmaceutical.

Materials Chemistry: Halogenated aromatic compounds are fundamental building blocks for advanced organic materials. The defined substitution pattern of this molecule can be exploited to fine-tune the electronic properties, solid-state packing, and performance of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The C-I and C-Cl bonds serve as handles for polymerization reactions, enabling the synthesis of novel conjugated polymers with tailored properties. Furthermore, derivatives of this compound could be investigated for applications in liquid crystals or specialized polymers. seemafinechem.comshreeneels.netomkarchemicals.com

Compound Names Mentioned

Compound Name
This compound
2-methylbenzoic acid
5-iodo-2-methylbenzoic acid
2-chloro-5-iodobenzoic acid

Synthetic Approaches to Iodinated Benzoic Acids

Q & A

Basic: What synthetic methodologies are effective for preparing 5-chloro-3-iodo-2-methyl-benzoic acid, and how can purity challenges be addressed?

Methodological Answer:
Synthesis often involves halogenation and functional group interconversion. For example, iodination of 5-chloro-2-methylbenzoic acid using iodine monochloride (ICl) in acetic acid may yield a mixture of regioisomers (e.g., 3-iodo vs. 5-iodo derivatives) due to competing electrophilic substitution pathways. Evidence suggests that recrystallization with acetic acid or isopropyl alcohol can partially isolate the desired product, but purity remains challenging due to by-products like 3-iodo-2-methylbenzoic acid . To improve purity, gradient recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane) is recommended.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H NMR : To confirm substituent positions. For example, methyl protons (2-CH3) typically appear as a singlet near δ 2.5 ppm, while aromatic protons show splitting patterns indicative of iodine and chlorine substituents.
  • Infrared Spectroscopy (IR) : Detects carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹).
  • X-ray Crystallography : Resolves structural ambiguities. Programs like SHELXL refine crystal structures by minimizing discrepancies between observed and calculated diffraction data .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated benzoic acid derivatives?

Methodological Answer:
Single-crystal X-ray diffraction provides atomic-level resolution. For this compound:

Data Collection : Use high-intensity radiation (e.g., synchrotron) to enhance weak diffraction signals from heavy atoms like iodine.

Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination, leveraging iodine’s strong anomalous scattering .

Refinement : SHELXL refines positional and thermal parameters, addressing challenges like disorder in methyl or halogen groups. Validate with R-factors (<5% for high-quality data) .

Advanced: How should researchers address contradictory spectral data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR peaks or IR bands) require systematic validation:

Cross-Validation : Compare NMR data with NIST reference spectra for halogenated benzoic acids .

Isotopic Labeling : Use deuterated analogs to confirm peak assignments.

Computational Modeling : Density Functional Theory (DFT) calculates expected NMR chemical shifts or IR vibrations, identifying mismatches caused by impurities or tautomerism .

Advanced: What strategies minimize by-product formation during iodination of halogenated benzoic acids?

Methodological Answer:
By-products arise from competing electrophilic substitution or steric effects. Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) reduce iodine’s electrophilicity, favoring regioselectivity at the 3-position.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yield.
  • Catalyst Use : Lewis acids like FeCl3 direct iodination to specific positions . Post-synthesis, HPLC-MS monitors reaction progress and identifies by-products for iterative optimization.

Advanced: How can researchers design experiments to study the stability of this compound under varying conditions?

Methodological Answer:
Stability studies should assess:

Thermal Degradation : Thermogravimetric Analysis (TGA) measures mass loss at elevated temperatures (e.g., 25–300°C).

Photolytic Sensitivity : Expose samples to UV light (254 nm) and monitor decomposition via HPLC.

Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify degradation products using LC-MS.
Documentation should follow protocols similar to safety data sheets for related compounds (e.g., 3,6-dichloro-2-hydroxybenzoic acid) .

Advanced: What computational tools aid in predicting the reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological targets (e.g., enzymes).
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Docking Studies : Predict binding affinities using software like AutoDock, relevant for pharmaceutical applications.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C to prevent photodegradation and thermal decomposition.
  • Handling : Use inert atmospheres (N2/Ar) to avoid hydrolysis or oxidation. Safety protocols for similar compounds (e.g., 3,6-dichloro-2-hydroxybenzoic acid) recommend PPE and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.